molecular formula C27H24N2O6 B5334022 2-[(2Z)-3-(2H-1,3-Benzodioxol-5-YL)-2-[(4-methylphenyl)formamido]prop-2-enamido]-3-phenylpropanoic acid

2-[(2Z)-3-(2H-1,3-Benzodioxol-5-YL)-2-[(4-methylphenyl)formamido]prop-2-enamido]-3-phenylpropanoic acid

Cat. No.: B5334022
M. Wt: 472.5 g/mol
InChI Key: AMLNRKNOLQANQJ-STZFKDTASA-N
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Description

2-[(2Z)-3-(2H-1,3-Benzodioxol-5-YL)-2-[(4-methylphenyl)formamido]prop-2-enamido]-3-phenylpropanoic acid is a complex organic compound that features a benzodioxole ring, a phenylpropanoic acid moiety, and a formamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2Z)-3-(2H-1,3-Benzodioxol-5-YL)-2-[(4-methylphenyl)formamido]prop-2-enamido]-3-phenylpropanoic acid typically involves multiple steps. One common method includes the Claisen-Schmidt condensation reaction, where an aldehyde and a ketone react in the presence of a base to form a chalcone intermediate. This intermediate can then undergo further reactions to introduce the formamido and phenylpropanoic acid groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include using specific catalysts, controlling temperature and pressure, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2Z)-3-(2H-1,3-Benzodioxol-5-YL)-2-[(4-methylphenyl)formamido]prop-2-enamido]-3-phenylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The benzodioxole ring and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases or acids for substitution reactions. Reaction conditions typically involve controlling temperature, solvent choice, and reaction time to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(2Z)-3-(2H-1,3-Benzodioxol-5-YL)-2-[(4-methylphenyl)formamido]prop-2-enamido]-3-phenylpropanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-[(2Z)-3-(2H-1,3-Benzodioxol-5-YL)-2-[(4-methylphenyl)formamido]prop-2-enamido]-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The benzodioxole ring and formamido group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2Z)-3-(2H-1,3-Benzodioxol-5-YL)-2-[(4-methylphenyl)formamido]prop-2-enamido]-3-phenylpropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[[(Z)-3-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzoyl)amino]prop-2-enoyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O6/c1-17-7-10-20(11-8-17)25(30)28-21(14-19-9-12-23-24(15-19)35-16-34-23)26(31)29-22(27(32)33)13-18-5-3-2-4-6-18/h2-12,14-15,22H,13,16H2,1H3,(H,28,30)(H,29,31)(H,32,33)/b21-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLNRKNOLQANQJ-STZFKDTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC3=C(C=C2)OCO3)C(=O)NC(CC4=CC=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC3=C(C=C2)OCO3)/C(=O)NC(CC4=CC=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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